5-Bromofuran-3-carboxylic acid
Overview
Description
5-Bromofuran-3-carboxylic acid is an organic compound with the molecular formula C₅H₃BrO₃ It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Furan derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
The mode of action of 5-Bromofuran-3-carboxylic acid involves nucleophilic substitution reactions . The compound’s bromine atom is highly electronegative, which withdraws electron density from the carbonyl group, thereby increasing its electrophilicity . This makes the carbonyl carbon more susceptible to attack by nucleophiles, leading to various chemical transformations .
Biochemical Pathways
For instance, they can undergo oxidation reactions to form carboxylic acids . Additionally, a novel pathway involving the opening of the oxidised phenolic ring followed by the formation of a 5-membered ring by intramolecular nucleophilic addition has been proposed for furan-like disinfection byproducts .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .
Result of Action
Furan derivatives are known to have various biological activities, depending on their specific functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by pH and temperature . Furthermore, the presence of other reactive species in the environment can influence the compound’s chemical transformations .
Biochemical Analysis
Biochemical Properties
5-Bromofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its usual substrates.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it acts as an inhibitor of cytochrome P450 enzymes by binding to their heme group, which is essential for their catalytic activity . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxicity and adverse effects, such as liver damage and oxidative stress . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its local concentration and, consequently, its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromofuran-3-carboxylic acid can be synthesized through the bromination of 3-furoic acid. One common method involves the use of pyridinium tribromide in glacial acetic acid. The reaction is typically carried out at a temperature of 40°C for 24 hours. After the reaction, the mixture is neutralized with a saturated sodium carbonate solution, and the product is extracted using ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and purified by column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include oxidized furan derivatives.
Reduction Reactions: Products include reduced furan derivatives such as alcohols.
Scientific Research Applications
5-Bromofuran-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuran-2-carboxylic acid
- 5-Bromofuran-2-carbonitrile
- Ethyl 5-bromofuran-2-carboxylate
- Methyl 5-bromofuran-2-carboxylate
Uniqueness
5-Bromofuran-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the furan ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers and derivatives, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPFWUNJQTZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537216 | |
Record name | 5-Bromofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58832-36-3 | |
Record name | 5-Bromofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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